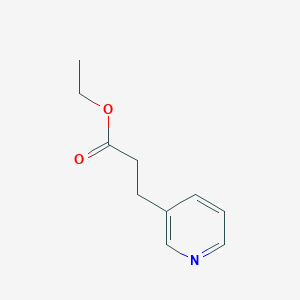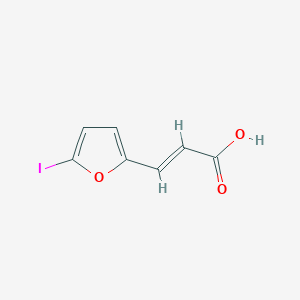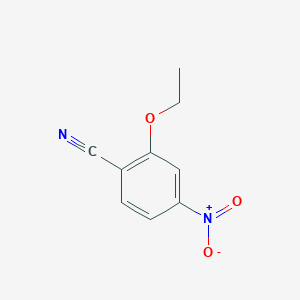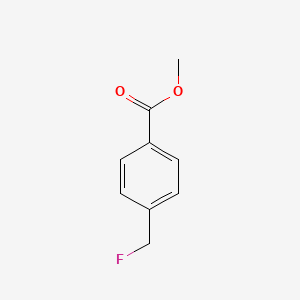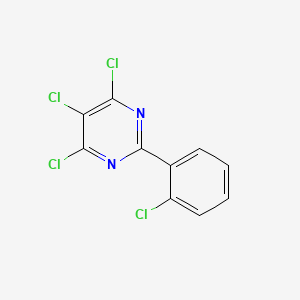
4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine
概要
説明
4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of three chlorine atoms at positions 4, 5, and 6, and a chlorophenyl group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are integral components of DNA and RNA .
準備方法
The synthesis of 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine typically involves the reaction of 2-chlorobenzonitrile with trichloroacetonitrile in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
化学反応の分析
4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents, although these reactions are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways depend on the biological context and the specific derivative used. For instance, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .
類似化合物との比較
Similar compounds to 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine include other trichloropyrimidine derivatives and chlorophenyl-substituted pyrimidines. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. For example:
2,4,6-Trichloropyrimidine: Lacks the chlorophenyl group and may have different reactivity and applications.
2-Chlorophenylpyrimidine: Lacks the trichloro substitution, potentially altering its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4,5,6-trichloro-2-(2-chlorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4N2/c11-6-4-2-1-3-5(6)10-15-8(13)7(12)9(14)16-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMNHQJPJWDGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(C(=N2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3042484.png)
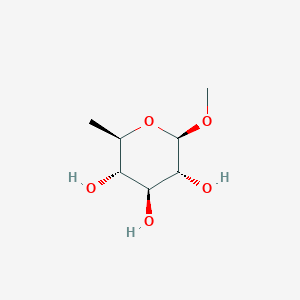
![4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline](/img/structure/B3042487.png)
![5-[({[3-(Trifluoromethyl)anilino]carbothioyl}amino)carbonyl]-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042488.png)
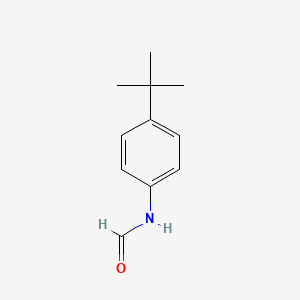
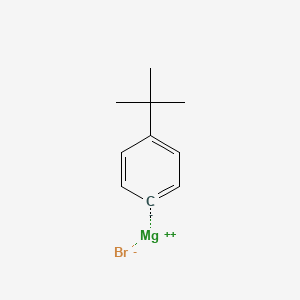
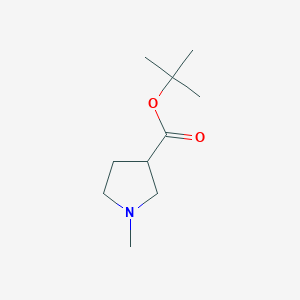
![4-Ethoxyfuro[3,2-c]pyridine](/img/structure/B3042494.png)
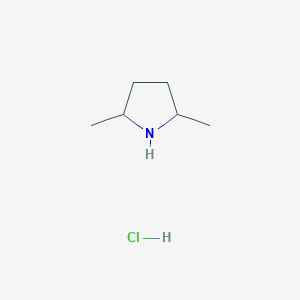
![N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3042498.png)
